Product packaging for 6H-[1,4,2]Dioxazolo[2,3-d]tetrazole(Cat. No.:CAS No. 634198-36-0)

6H-[1,4,2]Dioxazolo[2,3-d]tetrazole

Cat. No.: B12572681
CAS No.: 634198-36-0
M. Wt: 114.06 g/mol
InChI Key: CHMKCFXAXOPALZ-UHFFFAOYSA-N
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Description

Disclaimer: Specific scientific data and established research applications for the exact compound 6H-[1,4,2]Dioxazolo[2,3-d]tetrazole is limited in the public domain. The following information details the potential research value based on its core structural components—the tetrazole heterocycle and a dioxazolo-fused ring system. Tetrazoles are a premier class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry and drug design . The tetrazole ring is metabolically stable and often serves as a bioisostere for carboxylic acids or amide moieties, which can dramatically improve the pharmacokinetic properties of lead molecules . This scaffold is incorporated into several FDA-approved drugs and is widely investigated for its diverse pharmacological potential . The fused dioxazolo ring system in this compound presents an additional, underexplored structural feature that may confer unique reactivity or binding properties. Key Research Areas and Potential Applications: • Antimicrobial Agent Development: Tetrazole derivatives have demonstrated notable antibacterial and antifungal activities in scientific studies . Researchers synthesize and evaluate novel tetrazole-based structures to combat resistant pathogens. • Anticancer Research: Certain 1,5-diaryl substituted tetrazoles have been identified as potent antiproliferative agents and novel inhibitors of tubulin polymerization, a key target in cancer therapy . The planar, aromatic structure of the tetrazole ring can facilitate interaction with biological targets. • Energetic Materials Science: Due to their high nitrogen content and thermodynamic stability, tetrazole-based compounds are investigated as high-performance explosives and propellants, often producing non-toxic reaction products . • Agrochemical and Material Science: The versatility of the tetrazole ring also extends to applications in agriculture and as a component in functional materials . This product, this compound , is offered as a chemical tool for researchers exploring these and other innovative fields. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N4O2 B12572681 6H-[1,4,2]Dioxazolo[2,3-d]tetrazole CAS No. 634198-36-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

634198-36-0

Molecular Formula

C2H2N4O2

Molecular Weight

114.06 g/mol

IUPAC Name

[1,4,2]dioxazolo[3,2-e]tetrazole

InChI

InChI=1S/C2H2N4O2/c1-7-2-3-4-5-6(2)8-1/h1H2

InChI Key

CHMKCFXAXOPALZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=NN=NN2O1

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of 6h 1 2 3 Dioxazolo 2,3 D Tetrazole

Spectroscopic Characterization Techniques Beyond Basic Compound Identification

Modern spectroscopic methods are indispensable for elucidating the fine details of a molecule's structure in both solution and the solid state.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 6H- researchgate.netresearchgate.netrsc.orgDioxazolo[2,3-d]tetrazole, both ¹H and ¹³C NMR would be fundamental. rsc.orgnih.gov The chemical shifts (δ) would indicate the electronic environment of each nucleus, while coupling constants (J) would reveal through-bond connectivities between neighboring protons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals, confirming the fused ring structure and the precise placement of the hydrogen atom at the 6H-position. Furthermore, Nuclear Overhauser Effect (NOE) experiments would provide through-space correlations, offering crucial data for determining the stereochemistry and preferred conformation of the molecule in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 6H- researchgate.netresearchgate.netrsc.orgDioxazolo[2,3-d]tetrazole

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
C3a-~150
C6~6.0~85
N (tetrazole)-~140-160
N (dioxazole)--
O (dioxazole)--

Note: This table is hypothetical and intended to illustrate the type of data obtained from NMR spectroscopy.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in 6H- researchgate.netresearchgate.netrsc.orgDioxazolo[2,3-d]tetrazole

Functional GroupExpected Vibrational Frequency (cm⁻¹)
C-H stretch~2900-3100
C=N stretch (tetrazole)~1400-1600
N-N stretch (tetrazole)~1200-1400
C-O stretch (dioxazole)~1000-1200
Ring deformation~600-1000

Note: These are general ranges and the precise frequencies would be specific to the molecule.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. rsc.orgresearchgate.net For 6H- researchgate.netresearchgate.netrsc.orgDioxazolo[2,3-d]tetrazole, HRMS would verify the elemental composition of C₂H₂N₄O₂. Furthermore, by analyzing the fragmentation pattern under electron impact or other ionization methods, significant structural information can be gleaned. researchgate.net The fragmentation of the fused ring system would likely involve the loss of small, stable molecules such as N₂, CO₂, or HCN, providing corroborating evidence for the proposed structure.

Single-Crystal X-ray Diffraction for Solid-State Structure and Bonding Analysis

The gold standard for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. pnrjournal.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Beyond the structure of a single molecule, X-ray diffraction also illuminates how molecules are arranged in the crystal lattice. pnrjournal.com This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Understanding these interactions is key to explaining the physical properties of the solid material, including its melting point, solubility, and stability. For 6H- researchgate.netresearchgate.netrsc.orgDioxazolo[2,3-d]tetrazole, potential hydrogen bonding involving the tetrazole nitrogen atoms and interactions involving the oxygen atoms of the dioxazole ring would be of particular interest.

Conformational Studies and Dynamic Behavior of the Dioxazolo-Tetrazole System in Solution and Solid States

The conformational landscape of a molecule is defined by the spatial arrangement of its atoms, which can be interconverted by rotation about single bonds. For a fused-ring system like 6H- researchgate.netresearchgate.netresearchgate.netDioxazolo[2,3-d]tetrazole, the conformational flexibility would be largely dependent on the puckering of the dioxazole ring and the planarity of the tetrazole moiety.

Experimental Probes for Conformational Preferences

To experimentally determine the preferred conformation, a combination of spectroscopic and crystallographic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, one- and two-dimensional NMR techniques would be invaluable. The measurement of proton-proton and proton-carbon coupling constants, as well as Nuclear Overhauser Effect (NOE) correlations, would provide information about the through-bond and through-space proximity of atoms, respectively. This data would help in deducing the ring conformation and the relative orientation of substituents.

X-ray Crystallography: In the solid state, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. It would provide accurate bond lengths, bond angles, and torsion angles, revealing the solid-state conformation of the 6H- researchgate.netresearchgate.netresearchgate.netDioxazolo[2,3-d]tetrazole ring system.

A hypothetical data table that could be generated from such studies is presented below.

Table 1: Hypothetical Experimental Data for Conformational Analysis of 6H- researchgate.netresearchgate.netresearchgate.netDioxazolo[2,3-d]tetrazole

ParameterTechniqueHypothetical ValueInferred Conformation
³J(H,H) Coupling Constant¹H NMR7.5 HzEnvelope
NOE Enhancement2D NOESYStrong correlation between H-6 and a specific protonProximity suggesting a particular ring pucker
Crystal SystemX-ray CrystallographyMonoclinicSpecific packing arrangement in the solid state
Ring Puckering ParametersX-ray CrystallographyQ = 0.4 Å, φ = 30°Quantified degree of non-planarity

Temperature-Dependent Spectroscopic Studies

The dynamic behavior of the molecule, such as ring-flipping or other conformational exchange processes, would be investigated using temperature-dependent spectroscopy, primarily NMR.

Dynamic NMR (DNMR): By recording NMR spectra at various temperatures, one could observe changes in the line shapes of the signals. At low temperatures, where conformational exchange is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is raised, these signals would broaden, coalesce, and eventually sharpen into time-averaged signals. The analysis of these line shape changes allows for the determination of the energy barriers (activation energy, ΔG‡) associated with the conformational exchange processes.

A hypothetical data table summarizing the findings from such an experiment is shown below.

Table 2: Hypothetical Temperature-Dependent NMR Data for 6H- researchgate.netresearchgate.netresearchgate.netDioxazolo[2,3-d]tetrazole

Temperature (K)Spectral ObservationCoalescence Temperature (Tc) (K)Activation Energy (ΔG‡) (kJ/mol)
200Sharp, distinct signals for two conformers
250Broadening of signals27355
300Coalesced, single sharp signal

Theoretical and Computational Investigations of 6h 1 2 3 Dioxazolo 2,3 D Tetrazole

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are a powerful tool for investigating the intrinsic properties of molecules. For 6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole, these methods provide a detailed picture of its electronic landscape and thermodynamic stability.

Density Functional Theory (DFT) for Ground State Properties, Charge Distribution, and Frontier Orbitals

Density Functional Theory (DFT) has been widely employed to study the ground state properties of tetrazole derivatives due to its balance of computational cost and accuracy. While specific DFT calculations for 6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole are not available in the current literature, we can infer the likely approach and expected outcomes based on studies of related fused tetrazole systems.

It is anticipated that DFT calculations, likely using functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), would be used to optimize the geometry of the molecule. These calculations would yield key information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

A natural bond orbital (NBO) analysis would be instrumental in understanding the charge distribution across the 6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole framework. This analysis provides insights into the localization of electron density and the nature of the bonding within the fused rings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. For fused tetrazole systems, the distribution of HOMO and LUMO densities often highlights the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for 6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole

PropertyPredicted Value/Description
Method/Basis SetB3LYP/6-311++G(d,p)
Optimized GeometryPlanar or near-planar fused ring system
HOMO EnergyExpected to be relatively low due to the presence of electronegative N and O atoms
LUMO EnergyExpected to be relatively low, indicating potential as an electron acceptor
HOMO-LUMO GapModerate to high, suggesting reasonable kinetic stability
Charge DistributionSignificant negative charge localized on nitrogen and oxygen atoms

Aromaticity Analysis of the Fused Ring System: Indices and Criteria

The aromaticity of the tetrazole and dioxazole rings within the fused 6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole system is a topic of significant interest, as aromaticity is closely linked to stability. Several computational methods are available to quantify the aromatic character of cyclic molecules.

One of the most common methods is the Nucleus-Independent Chemical Shift (NICS) index. NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Another widely used aromaticity index is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity.

For the 6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole, it would be expected that the tetrazole ring exhibits a degree of aromatic character. The aromaticity of the dioxazole ring would be more complex to predict without specific calculations.

Table 2: Predicted Aromaticity Indices for the Rings in 6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole

Ring SystemPredicted NICS(1) (ppm)Predicted HOMAAromatic Character
Tetrazole RingNegativeClose to 1Aromatic
Dioxazole RingVariableLikely less than tetrazolePotentially weakly aromatic or non-aromatic

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For 6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the dioxazole ring, making them potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom at the 6H position would likely be associated with a region of positive electrostatic potential, indicating its acidic character.

Tautomerism and Isomerization Studies within the Dioxazolo-Tetrazole Framework

Tautomerism is a common phenomenon in heterocyclic compounds, particularly those containing N-H bonds. For tetrazole derivatives, the position of the proton on the tetrazole ring can vary, leading to different tautomeric forms.

Energetic Landscape of Potential Tautomeric Forms (e.g., 1H- vs. 2H-tetrazole motifs)

Within the 6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole structure, the proton on the tetrazole ring can potentially reside on different nitrogen atoms, leading to tautomers analogous to the well-studied 1H- and 2H-tetrazoles. Computational chemistry can be used to determine the relative energies of these tautomers and thus predict their relative populations at equilibrium.

Generally, for simple 5-substituted tetrazoles, the 2H-tautomer is often found to be more stable in the gas phase, while the 1H-tautomer can be favored in the solid state. nih.gov The fusion of the dioxazole ring in 6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole would undoubtedly influence the relative stabilities of the possible tautomers. High-level ab initio calculations would be necessary to accurately map the energetic landscape and identify the most stable tautomeric form.

Table 3: Hypothetical Relative Energies of Tautomers of Dioxazolo-tetrazole

TautomerRelative Energy (kcal/mol)Predicted Stability
6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole (1H-type)0.0 (Reference)Potentially the most stable form
Isomeric 2H-type tautomer> 0Less stable than the 1H-type

Computational Assessment of Solvent Effects on Tautomeric Equilibria

The relative stability of tautomers can be significantly influenced by the surrounding solvent. Solvents can stabilize certain tautomers through specific interactions, such as hydrogen bonding, or through bulk dielectric effects. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the tautomeric equilibrium.

For the tautomers of 6H- acs.orgresearchgate.netacs.orgDioxazolo[2,3-d]tetrazole, it is expected that polar protic solvents would have a pronounced effect on the tautomeric equilibrium. For instance, a solvent capable of acting as a hydrogen bond donor or acceptor could preferentially stabilize one tautomer over another. A computational study would involve calculating the energies of the different tautomers in various solvents and determining the solvent-dependent equilibrium constants. This information is crucial for understanding the behavior of the compound in solution.

Reaction Mechanism Elucidation via Advanced Computational Modeling

Transition State Analysis for Key Synthetic Steps and Reactivity Pathways

No information available.

Computational Prediction of Chemoselectivity and Regioselectivity

No information available.

Analysis of Noncovalent Interactions in 6H-Dioxazolo[2,3-d]tetrazole Derivatives

No information available.

Reactivity and Transformation Pathways of 6h 1 2 3 Dioxazolo 2,3 D Tetrazole

Thermal and Photochemical Stability and Decomposition Mechanisms

The stability of tetrazole-containing compounds is a subject of significant interest, particularly due to their high nitrogen content which can lead to energetic decomposition. researchgate.netnih.gov While many tetrazole derivatives are thermally stable, the fused nature of 6H- nih.govresearchgate.netnih.govDioxazolo[2,3-d]tetrazole introduces additional factors that influence its stability and decomposition pathways under thermal and photochemical conditions. nih.gov

A characteristic reaction of certain tetrazoles upon thermal or photochemical stimulation is the extrusion of molecular nitrogen (denitrogenation). wikipedia.org This process leads to the formation of highly reactive intermediates. In the case of C,N-substituted tetrazoles, controlled thermal decomposition can yield nitrilimines. wikipedia.org These 1,3-dipolar species are valuable in organic synthesis as they can readily participate in various cycloaddition reactions. wikipedia.org

Computational studies on related tetrazole systems have shown that denitrogenation can lead to the formation of metal-nitrene radical intermediates in the presence of a metal catalyst. rsc.org While specific studies on the denitrogenation of 6H- nih.govresearchgate.netnih.govDioxazolo[2,3-d]tetrazole are not widely available, the general principles of tetrazole chemistry suggest that such a pathway is plausible, potentially leading to carbene analogs or nitrilimines, depending on the substitution pattern and reaction conditions.

Electrophilic and Nucleophilic Reactions of the Fused System

The electron distribution within the 6H- nih.govresearchgate.netnih.govDioxazolo[2,3-d]tetrazole ring system dictates its reactivity towards electrophiles and nucleophiles. The presence of multiple nitrogen atoms with lone pairs of electrons suggests potential sites for electrophilic attack, while the aromatic character of the tetrazole ring can influence substitution reactions.

The alkylation of tetrazoles is a common method for producing 1,5- and 2,5-disubstituted derivatives. researchgate.net However, these reactions often lack regioselectivity, yielding a mixture of N1 and N2 isomers. researchgate.netmdpi.com The regioselectivity of N-alkylation can be influenced by several factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the reaction conditions. researchgate.netbeilstein-journals.org For instance, in some cases, alkylation of alkali salts of tetrazoles in DMF favors N-alkylation, while the use of silver salts can lead to O-alkylation in related heterocyclic systems. nih.gov

Recent studies have explored regioselective N-alkylation of tetrazoles using radical-mediated processes and have found that spin density, transition state barriers, and thermodynamic stability of the products play crucial roles in determining the regioselectivity. researchgate.net N-acylation of tetrazoles has also been reported, which can sometimes proceed with higher regioselectivity, potentially involving an isomerization process to yield the more stable N-1 substituted product. beilstein-journals.org

Table 1: Factors Influencing Regioselectivity in Tetrazole N-Alkylation

FactorInfluence on Regioselectivity
Substituent at C5 Electronic and steric effects can direct the incoming electrophile to a specific nitrogen atom.
Alkylating Agent The nature of the electrophile (e.g., hard vs. soft) can influence the site of attack.
Solvent The polarity and coordinating ability of the solvent can affect the reactivity of the tetrazole anion and the electrophile. beilstein-journals.org
Counter-ion The nature of the cation in a tetrazole salt can influence the nucleophilicity of the different nitrogen atoms.
Temperature Can influence the kinetic versus thermodynamic product distribution.

This table provides a generalized overview based on studies of various tetrazole derivatives.

The carbon atom in the tetrazole ring is generally electron-deficient and thus not highly susceptible to electrophilic attack. However, functionalization at the C5 position of tetrazoles can be achieved through metalation followed by reaction with an electrophile. nih.gov The stability of the resulting lithiated or magnesiated intermediates is a critical factor in the success of these reactions. nih.gov

Nucleophilic substitution reactions on the fused ring system are more likely to occur if a suitable leaving group is present. For example, in tetrafluorinated analogs of related fused heterocyclic systems, regioselective nucleophilic aromatic substitution (SNAr) has been observed, where one fluorine atom is preferentially replaced by various nucleophiles. nih.gov The regioselectivity of such reactions can be influenced by both electronic and steric factors, and in some cases, by stabilizing interactions such as π-π stacking. nih.gov

Cycloaddition Reactions Involving the Tetrazole and Dioxazole Moieties

Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic molecules. youtube.com The tetrazole ring itself can be synthesized via a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govnih.govnih.gov This "click chemistry" approach is highly efficient and has been catalyzed by various metal complexes. nih.govnih.gov

Once formed, the tetrazole ring in the fused 6H- nih.govresearchgate.netnih.govDioxazolo[2,3-d]tetrazole system could potentially participate in further cycloaddition reactions. As mentioned earlier, the thermal or photochemical decomposition of tetrazoles can generate nitrilimines, which are reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.org The dioxazole portion of the fused ring might also exhibit reactivity in cycloaddition reactions, depending on the nature of its double bond and the reaction conditions. The specific cycloaddition behavior of the 6H- nih.govresearchgate.netnih.govDioxazolo[2,3-d]tetrazole system would depend on the interplay between the electronic properties of both fused rings.

Metal-Mediated Transformations and Catalytic Reactivity of the Dioxazolo-Tetrazole Scaffold

Following a comprehensive review of available scientific literature, no specific data or research findings were identified regarding the metal-mediated transformations or catalytic reactivity of the 6H- arkat-usa.orgorganic-chemistry.orggoogle.comDioxazolo[2,3-d]tetrazole scaffold. The current body of scientific research does not appear to contain studies focused on the interaction of this particular heterocyclic system with metals or its potential for catalytic applications.

While the broader class of tetrazole derivatives is known to participate in a variety of metal-mediated reactions, this information is not directly applicable to the specific fused ring system of 6H- arkat-usa.orgorganic-chemistry.orggoogle.comDioxazolo[2,3-d]tetrazole. The unique electronic and structural features of the dioxazolo-tetrazole ring would likely lead to distinct reactivity profiles that cannot be extrapolated from simpler, non-fused tetrazole analogues.

Therefore, this section remains undeveloped due to the absence of published research on the topic. Further investigation into the coordination chemistry and catalytic potential of 6H- arkat-usa.orgorganic-chemistry.orggoogle.comDioxazolo[2,3-d]tetrazole is required to elucidate its behavior in the presence of metal catalysts and reagents.

Functionalization and Derivatization of the 6h 1 2 3 Dioxazolo 2,3 D Tetrazole Scaffold

Development of Regioselective Functionalization Strategies

As of the latest available research, specific studies detailing the development of regioselective functionalization strategies for the 6H- nih.govnih.govbeilstein-journals.orgDioxazolo[2,3-d]tetrazole scaffold have not been reported in the peer-reviewed literature. The inherent asymmetry and the presence of multiple reactive nitrogen and oxygen atoms within the fused ring system present a significant challenge for achieving regioselectivity. Future research in this area will likely focus on computational studies to predict the most reactive sites and the development of tailored catalytic systems to control the introduction of functional groups at specific positions.

Introduction of Diverse Chemical Moieties onto the Fused Core

Detailed experimental investigations into the introduction of diverse chemical moieties onto the 6H- nih.govnih.govbeilstein-journals.orgDioxazolo[2,3-d]tetrazole core are currently limited. The following subsections outline the potential avenues for functionalization based on general principles of heterocyclic chemistry, while acknowledging the absence of specific published examples for this particular scaffold.

Alkylation and Arylation Reactions at Various Ring Positions

Direct alkylation and arylation of the 6H- nih.govnih.govbeilstein-journals.orgDioxazolo[2,3-d]tetrazole ring system have not been documented. In related tetrazole chemistry, N-alkylation is a common transformation, often yielding a mixture of isomers. For instance, the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide results in two separable regioisomers. mdpi.com Similarly, palladium-catalyzed direct arylation has been successfully applied to 1,2,3-triazoles, a related nitrogen-rich heterocycle. nih.gov The application of such methods to the dioxazolo-tetrazole core would require careful optimization to control the site of substitution.

Halogenation and Related Electrophilic Transformations

There is currently no published research on the halogenation or other electrophilic transformations of 6H- nih.govnih.govbeilstein-journals.orgDioxazolo[2,3-d]tetrazole. The electron-rich nature of the heterocyclic rings suggests that electrophilic substitution might be feasible, but the regioselectivity would be a critical aspect to control.

Heteroatom Substitutions (e.g., sulfur, oxygen, phosphorus derivatives)

The introduction of sulfur, oxygen, or phosphorus-containing functional groups onto the 6H- nih.govnih.govbeilstein-journals.orgDioxazolo[2,3-d]tetrazole scaffold has not been reported. Research on related tetrazole-5-thiones and -ones has demonstrated the possibility of alkylation at the sulfur and oxygen atoms, respectively. researchgate.net These studies could provide a starting point for exploring similar reactions on the dioxazolo-tetrazole system.

Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Dioxazolo-Tetrazole Unit

The incorporation of the 6H- nih.govnih.govbeilstein-journals.orgDioxazolo[2,3-d]tetrazole unit into polymeric or supramolecular assemblies is an area that remains to be explored. The tetrazole moiety itself is known to participate in the formation of supramolecular structures through various non-covalent interactions. researchgate.net The unique electronic and structural features of the fused dioxazolo-tetrazole ring system could lead to novel materials with interesting properties if successfully integrated into larger molecular architectures.

Unfortunately, there is no publicly available information regarding the chemical compound “6H-Dioxazolo[2,3-d]tetrazole”. The search results did not yield any relevant data on its applications in chemical science and technology, including its potential as a high-energy density material, its role in advanced materials science, or its use in organic synthesis.

Therefore, it is not possible to generate an article based on the provided outline and instructions. Further research and discovery concerning this specific compound are needed before a comprehensive and accurate article can be written.

Advanced Applications of 6h 1 2 3 Dioxazolo 2,3 D Tetrazole in Chemical Science and Technology Excluding Clinical/biological

Exploration in Catalysis and Coordination Chemistry with Transition Metals

While the broader class of tetrazole compounds is well-documented for its versatility as ligands in coordination chemistry and as components of catalytic systems, this specific fused-ring system does not appear in the current body of scientific literature in these contexts. Tetrazole derivatives, in general, are known to form stable complexes with a variety of transition metals, including cobalt, nickel, copper, and zinc, leading to diverse structural motifs and applications in catalysis. acs.orgarkat-usa.orgscielo.brnih.gov These applications span from facilitating organic syntheses, such as cycloaddition reactions, to acting as catalysts in oxidation processes and the formation of metal-organic frameworks (MOFs) for CO2 conversion. acs.orgscielo.brmdpi.com

However, the unique structural features of 6H- mdpi.comacs.orgrsc.orgDioxazolo[2,3-d]tetrazole, which include the fused dioxazole ring, would be expected to impart distinct electronic and steric properties compared to simpler tetrazole ligands. These differences would likely influence its coordination behavior with transition metals and, consequently, the catalytic properties of any resulting complexes. The absence of research in this area suggests that the exploration of this specific compound's potential in catalysis and coordination chemistry is a nascent or as-yet-unexplored field of study.

Further research would be necessary to synthesize and characterize transition metal complexes of 6H- mdpi.comacs.orgrsc.orgDioxazolo[2,3-d]tetrazole and to investigate their potential catalytic activities in various chemical transformations. Such studies would be essential to determine if this compound offers any advantages or novel reactivity in comparison to the more extensively studied tetrazole derivatives.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Challenges for 6H-nih.govresearchgate.netmdpi.comDioxazolo[2,3-d]tetrazole

The primary research gap concerning 6H- nih.govresearchgate.netmdpi.comDioxazolo[2,3-d]tetrazole is its very existence and characterization. The lack of published literature on this specific compound suggests that its synthesis has either not been attempted or has been met with significant challenges. The key hurdles for a novel compound of this nature would likely include:

Synthetic Accessibility: Devising a viable synthetic route to the fused dioxazolo-tetrazole ring system is the most immediate challenge. The fusion of a dioxazole and a tetrazole ring presents regiochemical and stability issues. Tetrazoles themselves can exist as tautomers, which can complicate their reactivity and the final ring closure to form the fused system. wikipedia.org

Stability: The high nitrogen content of the tetrazole ring, combined with the oxygen-nitrogen bonds in the dioxazole moiety, may lead to inherent instability. High-nitrogen compounds are often investigated for their energetic properties, which suggests that 6H- nih.govresearchgate.netmdpi.comDioxazolo[2,3-d]tetrazole could be thermally or kinetically unstable, making its isolation and handling difficult. rsc.org

Characterization: Should the synthesis be successful, unequivocally characterizing the structure of 6H- nih.govresearchgate.netmdpi.comDioxazolo[2,3-d]tetrazole would be a significant undertaking. This would require a combination of advanced spectroscopic techniques (NMR, IR, Mass Spectrometry) and likely single-crystal X-ray diffraction to confirm the connectivity and stereochemistry of the fused ring system.

Emerging Methodologies for Complex Heterocyclic Synthesis and Analysis

Recent advancements in synthetic and analytical chemistry offer promising tools for tackling the challenges associated with novel heterocyclic systems like 6H- nih.govresearchgate.netmdpi.comDioxazolo[2,3-d]tetrazole.

Emerging Synthetic Methodologies:

MethodologyDescriptionPotential Application to Fused Dioxazolo-Tetrazoles
Flow Chemistry Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can be particularly advantageous for handling unstable intermediates and improving the safety of reactions involving energetic compounds.Could enable the controlled synthesis of the target compound by minimizing the accumulation of potentially explosive intermediates.
Photocatalysis Visible-light-mediated photocatalysis provides a mild and selective method for forming C-N and N-N bonds, which are crucial for the construction of the tetrazole and dioxazole rings. mdpi.comMay offer a regioselective route to the fused ring system under gentle reaction conditions, avoiding the harsh reagents often used in traditional heterocyclic synthesis.
Multicomponent Reactions (MCRs) MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom and step economy. nih.govA well-designed MCR could potentially assemble the core structure of 6H- nih.govresearchgate.netmdpi.comDioxazolo[2,3-d]tetrazole in a convergent and efficient manner.
Computational Retrosynthesis AI-driven tools are increasingly being used to predict viable synthetic pathways for complex molecules. acs.orgThese tools could be employed to identify potential starting materials and reaction conditions for the synthesis of the target fused heterocycle.

Advanced Analytical Techniques:

Cryogenic NMR Spectroscopy: For thermally unstable compounds, cryogenic NMR can be used to acquire high-resolution spectra at low temperatures, preventing decomposition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of a novel compound and confirming its molecular formula.

In-situ Reaction Monitoring: Techniques such as ReactIR and in-situ NMR allow for the real-time monitoring of reaction progress, providing valuable insights into reaction mechanisms and the formation of transient intermediates.

Prospective Avenues for Theoretical and Experimental Exploration of Fused Dioxazolo-Tetrazoles

Given the novelty of the 6H- nih.govresearchgate.netmdpi.comDioxazolo[2,3-d]tetrazole scaffold, both theoretical and experimental studies would be crucial to understanding its fundamental properties.

Theoretical Exploration:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to predict the geometry, stability, and electronic properties of the molecule. These calculations can also provide insights into its potential reactivity and spectroscopic signatures (e.g., calculated NMR and IR spectra), which would be invaluable for guiding experimental efforts.

Thermodynamic and Kinetic Predictions: Computational studies can estimate the heat of formation and predict potential decomposition pathways, which is particularly important for a high-nitrogen content heterocycle. This information is critical for assessing its potential as an energetic material and for ensuring safe handling.

Experimental Exploration:

Exploratory Synthesis: A systematic investigation of different synthetic strategies, including cycloaddition reactions and ring-closing metathesis, would be necessary to access the 6H- nih.govresearchgate.netmdpi.comDioxazolo[2,3-d]tetrazole core.

Physicochemical Property Determination: Once synthesized, the experimental determination of key properties such as melting point, boiling point, and solubility would be essential.

Reactivity Studies: Investigating the reactivity of the fused ring system towards various reagents (e.g., electrophiles, nucleophiles, and reducing/oxidizing agents) would help to establish its chemical behavior and potential for further functionalization.

Interdisciplinary Research Opportunities in Chemical Engineering and Materials Science

Should the synthesis and characterization of 6H- nih.govresearchgate.netmdpi.comDioxazolo[2,3-d]tetrazole be achieved, it could open up a range of interdisciplinary research opportunities.

Chemical Engineering:

Process Development and Scale-up: The development of a safe and efficient process for the synthesis of this compound on a larger scale would be a significant challenge for chemical engineers. This would involve optimizing reaction conditions, designing appropriate reactor systems, and developing purification protocols. appleacademicpress.com

Energetic Materials Engineering: If the compound proves to be a viable energetic material, chemical engineers would play a crucial role in its formulation, performance testing, and safety assessment. rsc.org

Materials Science:

High-Performance Polymers: The fused dioxazolo-tetrazole moiety could be incorporated into polymer backbones to create new materials with enhanced thermal stability, flame retardancy, or specific electronic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen-rich tetrazole ring is an excellent ligand for metal ions. The 6H- nih.govresearchgate.netmdpi.comDioxazolo[2,3-d]tetrazole could be used as a building block for the construction of novel coordination polymers or MOFs with potential applications in gas storage, catalysis, or sensing.

Advanced Propellants and Explosives: The high nitrogen content and potential for high heat of formation make fused tetrazole systems attractive candidates for the development of next-generation energetic materials with improved performance and reduced environmental impact. rsc.org

Q & A

Q. What analytical workflows address batch-to-batch variability in tetrazole synthesis?

  • Methodological Answer : High-throughput LC-MS with C18 columns monitors reaction intermediates. Statistical process control (SPC) charts for purity (>98%) and yield (±2% RSD) identify critical parameters (e.g., reflux time, cooling rate) requiring standardization .

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